Oligomycin C

Cytochrome P450 Enzyme Kinetics Biosynthesis

Researchers requiring a reliable, isomerically pure ATP synthase inhibitor for necrosis or K-Ras studies face supply inconsistencies. Oligomycin C resolves this with quantifiable advantages over generic oligomycin mixtures. - Delivers a 7.2-fold lower CYP107W1 Kd (14.4 µM) than Oligomycin A, ideal for P450 SAR studies. - Uniquely shifts cell death from apoptosis to necrosis, enabling specific necroptosis pathway investigation. - Maintains inhibitory activity in ethanol stock solutions, ensuring assay reproducibility across longitudinal studies.

Molecular Formula C45H74O10
Molecular Weight 775.1 g/mol
Cat. No. B1212486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOligomycin C
Synonymsoligomycin C
Molecular FormulaC45H74O10
Molecular Weight775.1 g/mol
Structural Identifiers
SMILESCCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)C)C)O)C)C)O)C)C
InChIInChI=1S/C45H74O10/c1-12-35-17-15-13-14-16-26(3)39(48)30(7)41(50)32(9)43(52)33(10)42(51)31(8)40(49)27(4)18-21-38(47)53-44-29(6)36(20-19-35)54-45(34(44)11)23-22-25(2)37(55-45)24-28(5)46/h13-15,17-18,21,25-37,39-40,43-44,46,48-49,52H,12,16,19-20,22-24H2,1-11H3/t25-,26+,27-,28+,29+,30-,31-,32+,33-,34-,35-,36-,37-,39-,40+,43-,44+,45-/m1/s1
InChIKeyCMMLZMMKTYEOKV-LMBDXJSXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oligomycin C: Baseline Characterization of the 12-Deoxy Oligomycin A ATP Synthase Inhibitor for Research Procurement


Oligomycin C (CAS: 11052-72-5, C45H74O10) is a macrolide antibiotic isolated from Streptomyces species, characterized as a minor component of the oligomycin complex [1]. It functions as a specific inhibitor of the mitochondrial F1FO-ATP synthase by binding to the c-subunit ring in the FO sector, thereby blocking proton translocation and impairing ATP synthesis [2]. Structurally, Oligomycin C is defined as 12-deoxy-oligomycin A, lacking the hydroxy group at the C12 position relative to its primary congener Oligomycin A [3]. This structural variation distinguishes it from Oligomycin A and B, and forms the basis for its differential biological and chemical properties [4]. Oligomycin C is primarily utilized as a research tool to induce mitochondrial dysfunction, modulate cellular ATP levels, and investigate cell death mechanisms [5].

Why Oligomycin C Cannot Be Substituted with Generic Oligomycin A or B: A Procurement Perspective on Isomer-Specific Function


Generic substitution among the oligomycin isomers (A, B, and C) is not scientifically valid due to quantifiable and functionally significant differences in their binding kinetics, downstream cellular effects, and chemical stability. While all three isomers share the same core target, mitochondrial F1FO-ATP synthase, their distinct side-chain modifications—particularly the absence of a hydroxyl group at the C12 position in Oligomycin C—translate into a 7.2-fold lower binding affinity for the CYP107W1 enzyme compared to Oligomycin A [1]. More critically, Oligomycin C induces a unique shift in the cell death modality from apoptosis to necrosis, a phenomenon not observed with Oligomycin A, which typically induces apoptosis [2]. Furthermore, Oligomycin C exhibits superior chemical stability compared to Oligomycin A, which is known to lose its inhibitory activity upon storage in ethanol solutions [3]. Consequently, selecting Oligomycin C over its analogs is a decision based on quantifiable differences in binding kinetics, mechanism of cytotoxicity, and experimental robustness, directly impacting experimental outcomes and data interpretation.

Quantitative Differentiation of Oligomycin C: Evidence-Based Reasons for Scientific Selection Over Analogs


Reduced Binding Affinity to CYP107W1 Compared to Oligomycin A

Oligomycin C exhibits a 7.2-fold lower binding affinity for the Streptomyces avermitilis cytochrome P450 enzyme CYP107W1 compared to Oligomycin A [1]. This quantifiable difference in binding kinetics is a direct consequence of the structural divergence at the C12 position [1].

Cytochrome P450 Enzyme Kinetics Biosynthesis Drug Metabolism

Potent Inhibition of Oncogenic K-Ras Plasma Membrane Localization

Oligomycin C demonstrates exceptional potency in inhibiting the plasma membrane (PM) localization of oncogenic K-Ras, a critical event for its signaling in cancer cells [1]. This activity is quantified within the low nanomolar range, positioning it among the most potent compounds in its class for this specific application [1].

K-Ras Oncology Plasma Membrane High-Content Screening

Induction of a Necrotic Shift in Cell Death Modality vs. Apoptosis by Oligomycin A

In contrast to Oligomycin A, which primarily induces apoptosis, Oligomycin C triggers a switch in the cell death mechanism from apoptosis to necrosis, while also rendering cells more sensitive to death stimuli [1]. This is a qualitatively distinct downstream effect arising from the same initial target, mitochondrial ATP synthase [1].

Cell Death Apoptosis Necrosis Cancer Biology Mitochondrial Toxicity

Moderate Cytotoxicity with Lower Fold Resistance in P-gp Overexpressing Cells

Oligomycin C exhibits moderate cytotoxicity in human colorectal carcinoma cells (SW620) and, importantly, is not subject to P-glycoprotein (P-gp) mediated efflux [1]. This is evidenced by a Fold Resistance (FR) value of 0.27, indicating that cells overexpressing the multidrug resistance efflux pump P-gp are actually more sensitive to Oligomycin C than the parental line [1].

P-glycoprotein Multidrug Resistance Cancer Cytotoxicity

Superior Stability in Ethanol Solution vs. Oligomycin A

Oligomycin C demonstrates superior long-term stability in ethanol solution compared to Oligomycin A [1]. This differential stability is a quantifiable practical advantage for experimental workflows involving extended storage of stock solutions [1].

Chemical Stability Storage Solution Stability Bioenergetics

Optimal Research and Industrial Application Scenarios for Oligomycin C Based on Its Verified Differentiation


Investigating P450 Enzyme Specificity and Engineering

The 7.2-fold difference in binding affinity (Kd) for CYP107W1 between Oligomycin C and Oligomycin A [1] makes Oligomycin C an ideal substrate or competitive ligand for structure-activity relationship (SAR) studies on cytochrome P450 enzymes. Researchers can utilize Oligomycin C to probe the structural determinants of substrate recognition and regioselectivity (C12 hydroxylation) by this class of enzymes, which are crucial in drug metabolism and biosynthetic pathway engineering [1].

Elucidating Non-Apoptotic Cell Death and Necrosis Pathways in Cancer

For studies focused on the mechanisms of regulated necrosis (e.g., necroptosis) or the transition between apoptosis and necrosis, Oligomycin C is the preferred tool over Oligomycin A [1][2]. Its unique ability to shift the cell death modality from apoptosis to necrosis [1][2] allows for the specific investigation of mitochondrial dysfunction's role in eliciting inflammatory cell death pathways, a key area of interest in cancer immunotherapy and tissue injury research.

Probing K-Ras Signaling and Function in Multidrug-Resistant Cancer Models

Oligomycin C's exceptional potency in inhibiting K-Ras plasma membrane localization (IC50 ~1.5-14 nM) [1] combined with its evasion of P-gp-mediated efflux (Fold Resistance of 0.27) [1] makes it a superior chemical probe for studying oncogenic K-Ras function in multidrug-resistant (MDR) cancer cell lines. This application is particularly valuable for validating K-Ras membrane localization as a therapeutic target in colorectal, pancreatic, and lung cancers where P-gp efflux is a major obstacle to treatment [1].

Long-Term Bioenergetics Studies Requiring Stable Inhibitor Stock Solutions

For longitudinal or high-throughput bioenergetics experiments requiring the use of ATP synthase inhibitors from stock solutions, Oligomycin C provides a more reliable and consistent alternative to Oligomycin A [1]. Its documented stability in ethanol solution prevents the loss of activity over time [1], thereby reducing experimental noise and ensuring reproducible inhibition of oxidative phosphorylation across the duration of the study, which is critical for accurate metabolic flux analysis and Seahorse assays.

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